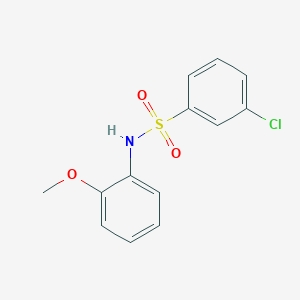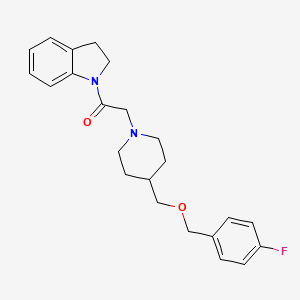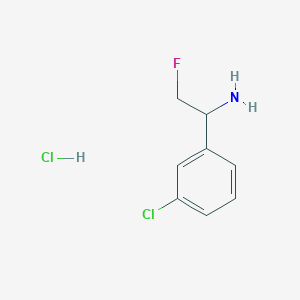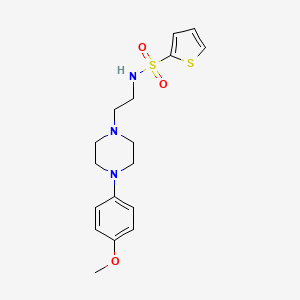![molecular formula C8H12N2 B2837632 (2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile CAS No. 885517-04-4](/img/structure/B2837632.png)
(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile
Overview
Description
The compound “(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile” is a type of bicyclic structure . The bicyclo[2.2.2]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecule contains a total of 30 bond(s). There are 13 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 triple bond(s), 3 six-membered ring(s), and 1 nitrile(s) (aliphatic) .Chemical Reactions Analysis
DABCO (1,4-diazabicyclo [2.2.2]octane) has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic and basic organocatalyst with a high degree of selectivity .Physical And Chemical Properties Analysis
Bicyclo [2.2.2]octane has an average mass of 110.197 Da and a Monoisotopic mass of 110.109550 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 140.5±7.0 °C at 760 mmHg, and a vapour pressure of 7.6±0.1 mmHg at 25°C .Scientific Research Applications
Enantiomeric Synthesis
Research led by Martens and Lübben (1991) demonstrated the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives from (1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid, which were utilized as efficient chiral auxiliaries in Michael-type reactions, showcasing the compound's role in asymmetric synthesis Martens & Lübben, 1991.
Cycloaddition Reactions
Wang and Lu (2017) developed a highly regio- and diastereoselective visible-light-promoted [2 + 2] cycloaddition between 1,4-dihydropyridines and olefins. This method enables the construction of strained polysubstituted 2-azabicyclo[4.2.0]octanes, illustrating the compound's use in creating complex molecular architectures Wang & Lu, 2017.
Oxidation Reactions
Hajipour, Baltork, and Kianfar (1998) reported on the oxidation of alcohols and cleavage of nitrogen double bonds using bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate, demonstrating the compound's utility in mild and efficient oxidation conditions Hajipour, Baltork, & Kianfar, 1998.
Radical-Mediated Cascade Cyclization
A study by Malinakova, Raikar, and McCormick (2014) detailed a two-step synthesis of rare 2-azabicyclo[2.2.2]octanes through radical-mediated cascade cyclization, highlighting the compound's role in synthesizing aryl-fused azabicyclo[2.2.2]octanes with functional groups Malinakova, Raikar, & McCormick, 2014.
NMR Spectroscopy and Crystal Structure Analysis
Research by Izquierdo et al. (1991) involving the synthesis of 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and its N-endo methiodides provided insights into the compound's conformation and structure through NMR spectroscopy and X-ray diffraction, contributing to our understanding of its chemical behavior Izquierdo et al., 1991.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYWQFJJHBAAF-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1C[C@H]2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2837550.png)

![(5-Bromofuran-2-yl)-[3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2837554.png)

![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B2837556.png)
![5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2837557.png)


![(2E)-3-(2-chlorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2837563.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2837565.png)

![N-({4-isopropyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzenecarboxamide](/img/structure/B2837567.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2837568.png)

